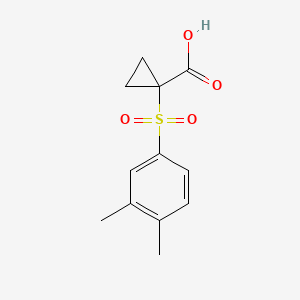
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylamine derivatives, such as the one you mentioned, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves multiple steps. For instance, a nitration step, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” would depend on the specific structure and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific substituents and their positions on the benzylamine backbone .Chemical Reactions Analysis
Benzylamine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions . The exact reactions that “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” can undergo would depend on its specific structure and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Antibacterial Activity
Quinolin-2-one derivatives have been recognized for their antibacterial properties. They can be synthesized and evaluated for their effectiveness against various bacterial strains, potentially leading to the development of new antibacterial drugs .
Anticancer Properties
These compounds have shown promise in anticancer research, with some derivatives being evaluated for their ability to inhibit cancer cell growth and proliferation .
Antimalarial Applications
Quinoline derivatives like chloroquine and primaquine are well-known antimalarial drugs. Research into new quinolin-2-one derivatives could lead to the discovery of novel antimalarial agents .
Antifungal Activity
The broad spectrum of biological activities of quinolin-2-one derivatives includes antifungal properties, which can be explored for treating fungal infections .
Antiviral Research
Quinolin-2-one derivatives have also been studied for their antiviral effects, which could be significant in the development of treatments for viral infections .
Local Anesthetic Potential
Some quinoline derivatives serve as local anesthetics, indicating that research into quinolin-2-one derivatives could uncover new anesthetic agents .
Anti-tubercular Drugs
The fight against tuberculosis could benefit from the discovery of new anti-tubercular compounds among quinolin-2-one derivatives .
Chitin Synthase Inhibitory Activity
These compounds have been investigated for their ability to inhibit chitin synthase, an enzyme critical in the biological processes of various organisms, which could lead to applications in pest control or treatment of fungal diseases .
Safety and Hazards
特性
IUPAC Name |
3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPZIHLTIBDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

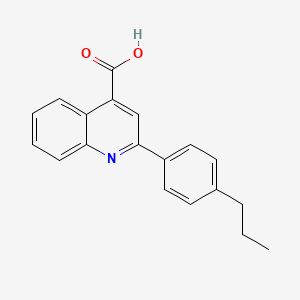
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)


![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
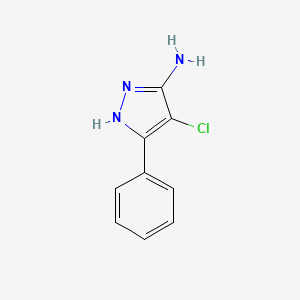
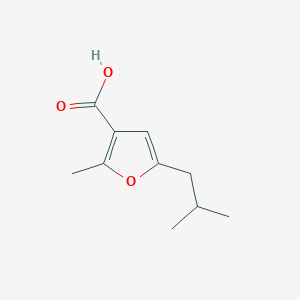
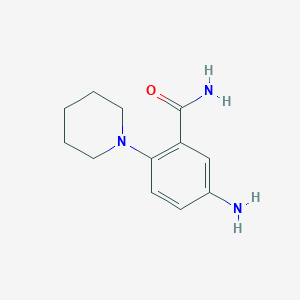
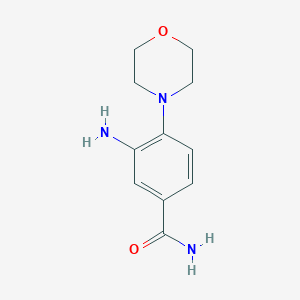

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
